molecular formula C8H6N2O B2633127 5-Phenyl-1,2,4-oxadiazole CAS No. 16494-52-3

5-Phenyl-1,2,4-oxadiazole

Cat. No.: B2633127
CAS No.: 16494-52-3
M. Wt: 146.149
InChI Key: SNFAEUZNFIYGNA-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-oxadiazole is a heterocyclic compound that consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . It is a part of many currently marketed drugs and has been synthesized by several research groups as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of benzaldehyde semicarbazone with bromine and sodium acetate in acetic acid . The synthesized compound is then identified using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The structure of this compound has been confirmed through single crystal XRD analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it has been synthesized through a multistep reaction sequence . Additionally, it can be converted to other five-membered heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 146.15 g/mol . It also has a topological polar surface area of 38.9 Ų .

Scientific Research Applications

Apoptosis Induction and Anticancer Applications

  • Apoptosis Inducers : A study highlighted the use of chemical genetics for identifying apoptosis inducers, including 3-aryl-5-aryl-1,2,4-oxadiazoles, and their potential as anticancer agents. The molecular target identified for these oxadiazoles was TIP47, an insulin-like growth factor II receptor binding protein (Cai, Drewe, & Kasibhatla, 2006).
  • Potential Anticancer Agents : Another research identified a specific 1,2,4-oxadiazole compound as a novel apoptosis inducer with significant activity against certain cancer cell lines. This work emphasized the role of 1,2,4-oxadiazoles in cancer research (Zhang et al., 2005).

Antimicrobial Activity

  • Antimicrobial and Antileishmanial Activity : A study synthesized and characterized a 1,2,4-oxadiazole derivative, finding it to have notable antimicrobial and antileishmanial activities (Ustabaş et al., 2020).
  • Antiprotozoal Activity : Research on oxadiazolyl pyrrolo triazole diones, which include 1,2,4-oxadiazoles, revealed their potential as anti-protozoal agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Molecular Target Identification

  • Molecular Target Identification : The identification of molecular targets is crucial for understanding the mechanism of action of drugs. Research has shown that 1,2,4-oxadiazoles can be utilized for this purpose (Cai, Drewe, & Kasibhatla, 2006).

Safety and Hazards

5-Phenyl-1,2,4-oxadiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that 1,3,4-oxadiazole thioethers, a related class of compounds, have shown significant antibacterial activities . They have been found to interact with proteins such as the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins could potentially be the targets of 5-Phenyl-1,2,4-oxadiazole as well.

Mode of Action

It’s known that related 1,3,4-oxadiazole thioethers disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence . This suggests that this compound might interact with its targets in a similar manner, leading to changes in their function and ultimately affecting the growth and virulence of bacteria.

Biochemical Pathways

This compound is likely to affect several biochemical pathways. For instance, related 1,3,4-oxadiazole thioethers have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These pathways are crucial for bacterial growth, survival, and pathogenicity, and their disruption can lead to a reduction in bacterial virulence.

Pharmacokinetics

It’s known that oxadiazole derivatives generally possess good bioavailability

Result of Action

It’s known that related 1,3,4-oxadiazole thioethers disrupt the growth and pathogenicity of bacteria . This suggests that this compound might have similar effects, leading to a reduction in bacterial growth and virulence.

Properties

IUPAC Name

5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFAEUZNFIYGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is a key intermediate in the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid from 3-amino-4-benzoylfurazan?

A1: this compound-3-carboxamide is a crucial intermediate in this transformation. Its structure was confirmed through X-ray crystallography. []

Q2: How can this compound-3-carboxamide be synthesized?

A2: This compound can be synthesized by reacting 3-amino-4-benzoylfurazan with potassium ethoxide. []

Q3: Can dialkyl benzoyliminothiocarbonates be used to synthesize substituted 1,2,4-oxadiazoles?

A3: Yes, reacting these compounds with hydroxylamine yields 3-phenyl-5-alkoxy-1,2,4-oxadiazoles. []

Q4: How does the reaction of benzoyldicyandiamide with hydroxylamine hydrochloride lead to different oxadiazole isomers?

A4: This reaction yields a mixture of 3-phenyl-5-ureido-1,2,4-oxadiazole (major product) and 5-phenyl-3-ureido-1,2,4-oxadiazole. []

Q5: How does the structure of the side chain influence the reactivity of 1,2,4-oxadiazole derivatives?

A6: Studies comparing the reactivity of arylhydrazones, arylureines, and formamidines of this compound demonstrate that side chain structure significantly impacts the reaction mechanism and rate. [, , ]

Q6: What is the impact of substituents on the rearrangement of arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?

A7: Research indicates that both electron-donating and electron-withdrawing substituents can influence the rearrangement rate, depending on the reaction conditions and the specific substituents involved. [, ]

Q7: How does the solvent affect the rearrangement of (Z)-arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?

A8: Studies across various solvents (benzene, dioxane, ethyl acetate, acetonitrile, methanol) show a changeover in mechanism with varying substituents. Non-linear Hammett plots in some solvents suggest a complex interplay of factors influencing the reaction pathway. []

Q8: Does the presence of amines influence the rearrangement of (Z)-phenylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?

A9: Yes, studies reveal a distinct dependence on the type of amine used (primary, secondary, tertiary). The observed kinetic laws point towards a "catalysis of catalysis" phenomenon. []

Q9: Can copper salts catalyze the isomerization and rearrangement of (E)- and (Z)-phenylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?

A10: Yes, kinetic investigations in methanol demonstrate that copper salts can act as Lewis acids, catalyzing both the E-Z isomerization and the rearrangement of the Z-isomer into the triazole product. This highlights a novel mode of acid catalysis in mononuclear rearrangements of heterocycles. []

Q10: How does UV irradiation affect 3-acylamino-1,2,4-oxadiazoles?

A11: The photochemical behavior depends on the substitution pattern. 3-Benzoylamino-5-methyl-1,2,4-oxadiazole undergoes a 6π electrocyclic closure, while 3-acetylamino-5-phenyl-1,2,4-oxadiazole experiences O-N bond photolysis. []

Q11: Can photoinduced rearrangements of 1,2,4-oxadiazoles be influenced by nitrogen nucleophiles?

A12: Yes, irradiation in the presence of amines or hydrazines can lead to the formation of 1,2,4-triazoles or related heterocycles. The presence of an o-aminophenyl group on the oxadiazole can also trigger intramolecular reactions, forming indazoles or benzimidazoles upon irradiation. []

Q12: How do computational studies contribute to understanding the rearrangement of Z-hydrazones of 3-acyl-1,2,4-oxadiazoles?

A13: DFT calculations, including solvent models, provide insights into the reaction mechanism and the influence of factors like nitrogen nucleophilicity and proton acidity on the activation barrier. []

Q13: How do ionic liquids impact the rate of the mononuclear rearrangement of heterocycles (MRH)?

A14: QM/MM simulations reveal that the rate acceleration in ionic liquids like [BMIM][BF4], compared to conventional solvents or [BMIM][PF6], stems from favorable π-π interactions between the cation, substrate, and the transition state. []

Q14: What insights do thermodynamic parameters offer regarding the mononuclear rearrangement of heterocycles in ionic liquids?

A15: Kinetic studies conducted in different room-temperature ionic liquids (RTILs) show that both the cation and anion impact reaction rates. Analysis of activation parameters provides clues about the weak interactions at play in these unique solvent environments. []

Q15: What is the molecular formula of this compound-3-carboxamide?

A16: The molecular formula is C9H7N3O2. []

Q16: Can you describe the crystal structure of this compound-3-carboxamide?

A17: It crystallizes in the triclinic system, space group P, with unit cell parameters: a = 10.290 Å, b = 8.170 Å, c = 5.423 Å, α = 98.51°, β = 99.63°, γ = 95.87°. []

Q17: What spectroscopic techniques have been used to characterize this compound derivatives?

A18: Researchers have employed various techniques, including IR spectroscopy, NMR (1D and 2D), mass spectrometry, UV-Vis spectroscopy, and X-ray crystallography to elucidate the structures and properties of these compounds. [, , , , , , ]

Q18: Has the toxicity of chlorinated 3,5-diphenyl-1,2,4-oxadiazoles been investigated?

A19: Yes, these compounds were evaluated for their toxicity towards brine shrimp (Artemia salina Leach) as part of a broader study on their synthesis and biological activity. []

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